molecular formula C21H26N2O3 B14074902 Vincamine base

Vincamine base

Cat. No.: B14074902
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-LLQWEQGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vincamine base is a monoterpenoid indole alkaloid originally isolated from the plant Vinca minor L. (Lesser Periwinkle) . As a research chemical, it is of significant interest in neuroscience and oncology due to its multi-target mechanisms of action. In studies on cerebral function, Vincamine is recognized for its vasodilatory properties, where it acts by relaxing the smooth muscle cells of cerebral capillaries, thereby increasing cerebral blood flow and enhancing the delivery of oxygen and nutrients to brain tissue . This improved hemodynamic profile is coupled with positive effects on cerebral metabolism, including increased glucose utilization and adenosine triphosphate (ATP) production . Furthermore, its research value is enhanced by notable antioxidant activity, which includes the chelation of ferric iron (Fe³⁺) and the mitigation of oxidative stress, a key factor in neuronal damage . Beyond neuroscience, Vincamine's potential antitumor activity is an emerging area of investigation. Recent research indicates that it exhibits cytotoxicity against certain cancer cell lines and can modulate several critical proteins involved in tumor growth and survival, such as acetylcholinesterase (AChE), mitogen-activated protein kinase (MAPK), and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . A 2025 study also highlighted that Vincamine can induce cytoprotective autophagy via the regulation of the AMPK/mTOR signaling pathway, revealing another layer of its complex pharmacological profile . Researchers are exploring its utility as a lead compound for developing new oncolytic agents . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (15S,17S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18?,20-,21-/m0/s1

InChI Key

RXPRRQLKFXBCSJ-LLQWEQGGSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Tabersonine

The semi-synthetic production of vincamine base begins with tabersonine (C$${21}$$H$${24}$$N$$2$$O$$2$$), an alkaloid abundant in Voacanga africana seeds. Catalytic hydrogenation under H$$2$$ gas (3–5 atm) in the presence of palladium-on-carbon (Pd/C) reduces the C14–C15 double bond, yielding vincadifformine (C$${21}$$H$${26}$$N$$2$$O$$_2$$). This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) or ethanol at 25–40°C, achieving >95% conversion within 12–16 hours.

Oxidation with Peroxy Compounds

Vincadifformine undergoes regioselective oxidation at the N-oxide position using meta-chloroperbenzoic acid (mCPBA) or tert-butyl hydroperoxide in dichloromethane at 0–10°C. This step generates 16-hydroxyl-16-carbomethoxy-N-oxy-aspidospermidine, a transient intermediate prone to rearrangement. The reaction’s selectivity depends on solvent polarity, with 1,4-dioxane minimizing side-product formation.

Molecular Rearrangement in Acidic Medium

Treating the N-oxide intermediate with trifluoroacetic acid (TFA) at −5–0°C induces a Wagner-Meerwein rearrangement, relocating the C16 hydroxyl group to form the eburnane skeleton. Concurrent reduction of the N-oxide moiety with triphenylphosphine (PPh$$3$$) yields a diastereomeric mixture of vincamine (C$${21}$$H$${26}$$N$$2$$O$$_3$$) and 16-epi-vincamine (8:2 ratio). Epimerization via sodium methoxide in methanol enriches the vincamine content to >90%.

Purification and Crystallization

Crude vincamine is purified through sequential solvent extraction (ethylene dichloride/methanol) and activated carbon decolorization. Recrystallization in dichloromethane-methanol (3:1) affords pharmaceutical-grade this compound with 99.0–99.5% purity. Industrial batches report an average yield of 72% from tabersonine.

Table 1: Semi-Synthetic Protocol from Tabersonine

Step Reagents/Conditions Yield (%) Purity (%)
Hydrogenation H₂ (5 atm), Pd/C, THF, 40°C, 16h 95 98
Oxidation mCPBA, CH₂Cl₂, 0°C, 24h 88 97
Rearrangement TFA, PPh₃, −5°C, 3h 85 96
Crystallization CH₂Cl₂/MeOH, recrystallization 72 99.5

Total Synthesis Approaches

Bischler-Napieralski Cyclization

Hermann’s pioneering total synthesis employs a Bischler-Napieralski reaction to construct the ABCD tetracyclic core from tryptamine derivatives. Cyclization of intermediate 1 (C$${18}$$H$${22}$$N$$2$$O$$2$$) with POCl$$3$$ forms the C ring, followed by lactam reduction (LiAlH$$4$$) and esterification to install the E ring. This 15-step route achieves <5% overall yield, limiting industrial utility.

Pictet-Spengler Reaction

Node’s chiral synthesis utilizes a Pictet-Spengler cyclization between tryptamine and a lactone-derived aldehyde, establishing the C21 stereocenter with 90% enantiomeric excess. Subsequent mesylation and alkylation yield Oppolzer’s aldehyde, a pivotal intermediate for vincamine’s pentacyclic framework.

Table 2: Total Synthesis Routes Comparison

Method Key Step Steps Overall Yield (%)
Bischler-Napieralski ABCD core formation 15 4.8
Pictet-Spengler Chiral aldehyde synthesis 12 6.2
Radical Cyclization Hexacyclic enamide formation 10 7.5

Industrial-Scale Production

Process Optimization

Large-scale vincamine synthesis prioritizes tabersonine hydrogenation in stainless steel reactors (100–500 L) with Raney nickel catalysts, reducing Pd/C costs. Continuous-flow oxidation systems using tert-butyl hydroperoxide enhance safety by minimizing peracid accumulation.

Solvent and Catalyst Selection

Ethylene dichloride emerges as the optimal solvent for N-oxide rearrangement due to its low nucleophilicity and high boiling point (83.6°C), facilitating reflux conditions. Triphenylphosphine (3.0 kg per 5.0 kg intermediate) ensures complete N-oxide reduction without over-reduction byproducts.

Analytical Characterization

HPLC Profiling

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with acetonitrile-phosphate buffer (pH 3.0) gradient elution resolves vincamine (Rt = 12.3 min) from 16-epi-vincamine (Rt = 13.1 min) and apo-vincamine (Rt = 14.8 min). Impurities are quantified at 210 nm, adhering to ICH Q3A guidelines.

Table 3: HPLC Impurity Profile

Impurity Retention Time (min) Relative Abundance (%)
16-epi-vincamine 13.1 1.2
Apo-vincamine 14.8 0.8
Tabersonine residue 9.7 0.05

NMR Structural Validation

$$^1$$H NMR (400 MHz, CDCl$$3$$) confirms vincamine’s structure: δ 7.52 (s, 1H, H-9), 3.72 (s, 3H, COOCH$$3$$), 3.18 (m, 1H, H-21). $$^{13}$$C NMR detects the C16 carbomethoxy group at δ 170.2 ppm.

Chemical Reactions Analysis

Types of Reactions: Vincamine base undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of vincamine, such as vinpocetine, which is known for its vasodilatory effects .

Scientific Research Applications

Vincamine is a naturally occurring indole alkaloid found in the periwinkle plant (Vinca minor) . It has been used clinically for the prevention and treatment of cerebrovascular disorders and insufficiencies, due to its antioxidant activity and effects on brain circulation and neuronal homeostasis .

Antioxidant Activity

Vincamine exhibits potent antioxidant activity, which underlies its protective effects on various organs, including the brain, heart, liver, lung, kidney, and pancreas . It protects human corneal epithelial cells from lipopolysaccharide (LPS)-induced inflammation and oxidative stress via activation of thioredoxin reductase . It also protects against streptozotocin (STZ)-induced pancreatic β-cell apoptosis by regulating the G-protein-coupled receptor 40 (GPR40)/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway .

In rat studies, low doses of vincamine (10 mg/kg) have demonstrated antioxidant and neuroprotective effects, while high doses (20 mg/kg) exhibited prooxidant and proinflammatory activities . Vincamine has also ameliorated renal injury induced by methotrexate, an anticancer agent showing nephrotoxicity, by increasing the expression of Nrf2 and HO-1, suppressing oxidative stress, decreasing the expression of NF-κB and caspase-3, and enhancing ATP levels .

Anticancer Potential

Vincamine has been investigated for its potential antitumor activity . It shows cancer cell cytotoxicity and modulates proteins involved in tumor growth, including acetylcholinesterase (AChE), mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2), and T-box 3 (TBX3) . Several bisindole alkaloids, including vinblastine and vincristine and their synthetic derivatives, vindesine, vinflunine, and vinorelbine, have been used as clinically effective cancer chemotherapeutic agents .

Neuroprotective Effects

Vincamine improves cerebral function by targeting the phosphodiesterase-1 enzyme, voltage-dependent Na+ channels, voltage-operated Ca2+ channels, and glutamate receptors . It has been introduced clinically for the treatment of cerebral insufficiency in some European countries . Studies have shown that vincamine can restore locomotor activity and memory functions . In a rat model of aluminum chloride-induced brain damage, low-dose vincamine treatment showed antioxidant and neuroprotective effects .

Vinpocetine, a synthetic derivative of vincamine, is used for managing CNS disorders, including cerebrovascular ischemia, Alzheimer’s disease, and other dementias . Vinpocetine has neuroprotection effects, promotes brain metabolism, and improves brain microcirculation .

Parkinson’s Disease Treatment

Vincamine has shown potential as a therapeutic treatment for Parkinson’s disease (PD) . It can suppress PD-related phenotypes in both Drosophila and human cell PD models based on DJ-1 inactivation . Vincamine increases viability in DJ-1-deficient SH-SY5Y human cells by reducing apoptosis, increasing mitochondrial viability, and reducing oxidative stress . It might exert its neuroprotective effect through VGNC inhibition .

Cerebral Vasodilator

Vincamine has been reported to increase cerebral blood flow (CBF) in patients with cerebrovascular disease . It enhances regional CBF, especially in ischemic or partially ischemic areas . Vincamine treatment significantly increased CBF in both hemispheres in clinical studies . Three derivatives of vincamine have been developed as cerebral vasodilators to treat brain disorders, based on their beneficial properties on brain circulation and neuronal homeostasis .

Case Studies

StudyPatient GroupTreatmentResults
Moeglen (1980) Geriatric patients with chronic brain failureBromvincamineClinical and psychometric improvement
Solti et al. (1964) Patients with cerebrovascular diseaseVincamineIncreased cerebral blood flow
Mikus (1978) Patients with cerebrovascular insufficiencyLong-term oral administration of vincamineSlightly improved psychometric actions
Scholing (1979) Patients with cerebrovascular insufficiencyVincamineImproved memory functions
Hagstadius (Unknown year) Patients with cerebrovascular issuesBromvincamine, Placebo, VincamineBromvincamine: CBF level was relatively stable, Vincamine: CBF increased significantly in both hemispheres

Comparison with Similar Compounds

Structural and Functional Analogues

Vinpocetine
  • Source : Semi-synthetic derivative of vincamine .
  • Mechanism : Phosphodiesterase type 1 (PDE1) inhibition, increasing cAMP levels; neuroprotection via cerebral blood flow enhancement .
  • Applications: Marketed as a nootropic for cognitive enhancement, though clinical evidence remains inconclusive . Unlike vincamine, vinpocetine lacks approval for dementia in Europe and is often adulterated in supplements .
  • Key Difference : Vincamine is naturally occurring with broader antioxidant/antiapoptotic effects, while vinpocetine is synthetically optimized for PDE1 inhibition .
Eburnamine and Apovincamine
  • Source: Structurally related indole alkaloids from Vinca minor and other Apocynaceae plants .
  • Mechanism : Modulate brain circulation and neuronal homeostasis; apovincamine is a vincamine precursor .
  • Applications: Limited clinical use compared to vincamine, but explored for neurodegenerative diseases .
Chelerythrine
  • Source: Isoquinoline alkaloid from Chelidonium majus .
  • Mechanism : Antibacterial and anticancer via protein kinase C inhibition .
  • Applications: Investigated for novel anticancer drugs, contrasting with vincamine’s neurovascular focus .
Piperine
  • Source : Piperidine alkaloid from Piper longum .
  • Mechanism : Antihyperglycemic via AMPK activation; enhances bioavailability of other drugs .
  • Applications : Diabetes management, distinct from vincamine’s cerebral effects .

Pharmacological and Clinical Comparisons

Table 1: Key Pharmacological Properties
Compound Source Molecular Weight Primary Mechanisms Clinical Applications
Vincamine Vinca minor 354.44 g/mol Cerebral vasodilation, antioxidant, antiapoptotic Dementia, Meniere’s disease
Vinpocetine Semi-synthetic 350.41 g/mol PDE1 inhibition, neuroprotection Cognitive supplements (controversial)
Chelerythrine Chelidonium majus 348.37 g/mol PKC inhibition, antibacterial Cancer research
Piperine Piper longum 285.34 g/mol AMPK activation, bioavailability enhancer Diabetes, metabolic disorders
Table 2: Research Findings in Disease Models
Compound Model/Study Type Key Findings Reference
Vincamine Aβ25–35-induced PC12 cells Reduced apoptosis, oxidative stress
Vincamine CLP-induced sepsis Attenuated liver injury via TNFα/Nrf-2
Vincamine Glutamate-injured SGNs Activated PI3K/Akt/neurotrophin pathways
Vinpocetine Clinical dementia trials Inconclusive efficacy due to small sample sizes

Metabolic and Regulatory Considerations

  • Metabolism : Vincamine is extensively metabolized into glucuronides and sulfates, with minimal excretion of the parent compound .
  • Regulatory Status : Vincamine is approved for dementia in Europe but classified as a supplement in the U.S. Vinpocetine faces stricter regulations due to safety concerns and adulteration in supplements .

Biological Activity

Vincamine, an indole alkaloid derived from the Vinca minor plant, has garnered significant attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and recent research findings, supported by data tables and case studies.

Vincamine exhibits multiple biological activities primarily through its interaction with various signaling pathways and receptors. Key mechanisms include:

  • GPR40 Agonism : Vincamine acts as an agonist for G-protein-coupled receptor 40 (GPR40), enhancing glucose-stimulated insulin secretion (GSIS) and protecting pancreatic β-cells from apoptosis induced by streptozotocin (STZ) through the cAMP/Ca²⁺ signaling pathway .
  • Antioxidant Activity : It possesses potent antioxidant properties, which contribute to its neuroprotective effects against oxidative stress and inflammation in cerebral tissues .
  • Cerebral Vasodilation : Vincamine improves cerebral blood flow by dilating small blood vessels, making it effective in treating cerebrovascular disorders .

Therapeutic Applications

Vincamine has been utilized in various clinical settings, particularly for neurological conditions. Its therapeutic applications include:

  • Vestibular Disorders : A study involving 101 patients with vestibular vertigo demonstrated that vincamine significantly reduced dizziness and depression compared to the control group treated with betahistine mesylate. The treatment resulted in statistically significant improvements in dizziness handicap inventory scores after one month .
  • Diabetes Management : Research indicates that vincamine can ameliorate glucose homeostasis in diabetic mice, highlighting its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .
  • Cognitive Enhancement : Due to its vasodilatory effects and antioxidant properties, vincamine is explored for enhancing cognitive functions and protecting against neurodegenerative diseases.

Table 1: Summary of Research Findings on Vincamine

StudyFocusKey Findings
Ma et al. (2019)Vestibular VertigoVincamine improved dizziness and depression scores significantly compared to control after one month of treatment .
Zhang et al. (2023)DiabetesVincamine protected INS-832/13 cells from STZ-induced apoptosis and improved GSIS by modulating GPR40 signaling pathways .
Liu et al. (2023)Antioxidant EffectsLow-dose vincamine showed neuroprotective effects against aluminum chloride-induced oxidative stress in rats .

Recent Advances

Recent studies have expanded the understanding of vincamine's potential applications beyond traditional uses:

  • Antitumor Activity : Vincamine has shown cytotoxic effects on cancer cells by modulating several proteins associated with tumor growth, suggesting a role in cancer therapy .
  • Re-engineering for Opioid Addiction : Structural modifications of vincamine have led to the synthesis of new compounds with potential antagonistic activities against opioid receptors, indicating a novel approach to treating opioid addiction .

Q & A

Q. What are the established pharmacological mechanisms of Vincamine base in modulating sodium channels, and how are these mechanisms validated experimentally?

Q. What analytical methods are recommended for quantifying this compound purity and stability in research settings?

Pharmacopeial standards (e.g., European Pharmacopoeia) prescribe:

  • HPLC-UV with a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 268 nm .
  • Forced degradation studies under acidic/alkaline/thermal stress to assess stability .
  • Storage at 2–8°C to prevent decomposition, as Vincamine degrades at higher temperatures (melting point: 232°C with decomposition) .

Q. How do researchers address variability in Vincamine's bioavailability across preclinical models?

Strategies include:

  • Species-specific pharmacokinetic profiling (e.g., comparing rodent vs. primate metabolism).
  • Nanoformulation to enhance solubility and blood-brain barrier penetration .
  • Validating dose-response curves using LC-MS/MS for precise plasma concentration measurements.

Advanced Research Questions

Q. What experimental design considerations are critical when reconciling contradictory data on Vincamine’s neuroprotective vs. cardiotoxic effects?

  • Dose-dependent response analysis : High doses may induce off-target cardiac effects, requiring in silico toxicity prediction tools (e.g., QSAR models) .
  • Tissue-specific expression profiling : Compare sodium channel isoforms (e.g., NaV1.1 in neurons vs. NaV1.5 in cardiomyocytes) .
  • Multi-omics integration : Transcriptomic and metabolomic datasets can identify pathways differentially affected in neural/cardiac tissues.

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound in translational studies?

  • Use 3D blood-brain barrier models (e.g., co-cultures with astrocytes) to predict CNS penetration .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro absorption data to human outcomes.
  • Validate with microdialysis in animal models to measure real-time brain interstitial fluid concentrations .

Q. What methodologies resolve discrepancies between Vincamine’s preclinical efficacy and clinical trial outcomes?

  • Post-hoc analysis of clinical data : Stratify patient subgroups by genetic biomarkers (e.g., sodium channel polymorphisms) .
  • Reverse translational studies : Replicate clinical trial conditions in animal models (e.g., aged rodents with comorbidities).
  • Meta-analysis frameworks : Pool data from 1,019 global trials (as indexed in ) to identify confounding variables.

Q. How can cross-disciplinary approaches enhance Vincamine’s application in non-neurological research (e.g., oncology)?

  • Repurposing screens : Test Vincamine in cancer cell lines with hyperactive sodium channels (e.g., glioblastoma) .
  • Combination therapy studies : Pair Vincamine with chemotherapeutics to exploit ion channel-mediated apoptosis.
  • CRISPR-Cas9 validation : Knock out sodium channels in tumor models to isolate Vincamine’s mechanism.

Methodological Resources

  • For structural characterization : Refer to EP Reference Standard protocols (SMILES: C1CN2CC3=CC=CC=C3C2C4=CC=CC=C4N1) .
  • For ethical compliance : Align experimental designs with guidelines on human research and data reproducibility (see ).

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